molecular formula C15H16N2OS B4624940 2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine

2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine

Cat. No. B4624940
M. Wt: 272.4 g/mol
InChI Key: WNSGATTXBVQSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrimidine derivatives, including those with complex substituents such as "2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine", often involves base-catalyzed cyclocondensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving 3,4-dihydropyrimidine-2-thiones and ethylacetoacetate, characterized using IR, NMR, and X-ray diffraction, indicating a general pathway that could be adapted for our target compound (Nagarajaiah & Begum, 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. These compounds can exhibit complex crystal structures stabilized by various weak interactions, such as O–H…N and π…π interactions, which contribute to their stability and reactivity (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution and coupling reactions, which can be used to introduce various functional groups or to form more complex heterocyclic systems. These reactions are crucial for the functionalization and further application of these compounds in different scientific domains (Kou & Yang, 2022).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can significantly affect these properties, with X-ray crystallography providing detailed insights into the molecular and crystal structure (Al‐Refai et al., 2014).

Chemical Properties Analysis

The chemical properties of "2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine" and related compounds, including reactivity, stability, and interaction with other chemical entities, are determined by their functional groups and molecular structure. Studies have shown that modifications to the pyrimidine ring, such as the introduction of thio groups, can significantly alter these properties, leading to compounds with varied chemical behaviors and applications (Kukaniev et al., 1998).

Scientific Research Applications

Structural and Electronic Characteristics

Thiopyrimidine derivatives are known for their significant presence in nature, particularly as components of DNA and RNA, where the pyrimidine ring serves as a nitrogenous base. Research has indicated the importance of thiopyrimidine and phenyl pyrimidine derivatives in both medicine and nonlinear optics (NLO) due to their promising applications. Studies utilizing density functional theory (DFT) have shown excellent concurrence with experimental data regarding the structural parameters of these compounds. The analysis of vibrational aspects, natural bonding orbital (NBO), and molecular electronic potential (MEP) has provided deep insights into their electronic characteristics and NLO properties, underscoring their potential in optoelectronic applications (Hussain et al., 2020).

Synthesis and Reactions

The synthesis and reactions of Biginelli-compounds, which involve 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, have been explored for the preparation of various heterocyclic compounds. These studies provide a foundation for understanding the chemical behavior and potential modifications of thiopyrimidine derivatives, leading to the development of compounds with tailored properties for specific applications (Kappe & Roschger, 1989).

Antiviral and Antifungal Activities

Some derivatives of thiopyrimidine have been studied for their biological activities, including antiviral and antifungal properties. For instance, thieno[2,3-d]pyrimidine-2,4-dione derivatives exhibited potent antagonistic activity against the human GnRH receptor, indicating their potential in treating reproductive diseases (Guo et al., 2003). Furthermore, dihydropyrimidine derivatives have shown antiulcer activities, underscoring the therapeutic potential of thiopyrimidine structures in a wide range of medical applications (Gupta et al., 2014).

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-3-12-5-6-14(11-13(12)4-1)18-9-10-19-15-16-7-2-8-17-15/h2,5-8,11H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSGATTXBVQSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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